4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate
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Overview
Description
This compound is characterized by the presence of both tolyloxy and bromophenoxy functional groups, which contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate typically involves the reaction of 4-(p-tolyloxy)phenol with 2-(4-bromophenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The tolyloxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols and phenols.
Scientific Research Applications
4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Tolyloxy)phenol
- 2-(4-Bromophenoxy)acetic acid
- Diphenyl ethers containing similar functional groups
Uniqueness
4-(p-Tolyloxy)phenyl 2-(4-bromophenoxy)acetate stands out due to its combination of tolyloxy and bromophenoxy groups, which impart unique reactivity and properties. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities .
Properties
IUPAC Name |
[4-(4-methylphenoxy)phenyl] 2-(4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO4/c1-15-2-6-18(7-3-15)25-19-10-12-20(13-11-19)26-21(23)14-24-17-8-4-16(22)5-9-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSLXJRLSFSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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